A Technical Guide to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
A Technical Guide to 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
CAS Number: 10250-64-3
This technical guide provides an in-depth overview of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical properties, synthesis protocols, and explores its potential biological activities based on the established roles of the pyrazole carboxylic acid scaffold.
Chemical and Physical Properties
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a stable, solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 10250-64-3 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol [1] |
| Appearance | White solid |
| Mass Spectrum | m/z 203.1 [M+H]⁺ |
Spectroscopic data for this specific compound is not widely published. However, analysis of related pyrazole structures suggests the following characteristic spectral features:
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¹H NMR: Expect signals corresponding to the N-methyl protons (singlet, ~3.8-4.2 ppm), a singlet for the pyrazole ring proton (~7.0-7.5 ppm), and multiplets for the phenyl group protons (~7.4-7.9 ppm). The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm).
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¹³C NMR: Characteristic peaks would include those for the N-methyl carbon, the pyrazole ring carbons, the phenyl carbons, and the carbonyl carbon of the carboxylic acid (~160-170 ppm).
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1730 cm⁻¹), C=N and C=C stretching bands for the pyrazole and phenyl rings (~1400-1600 cm⁻¹), and C-H stretching bands.
Synthesis and Experimental Protocols
The primary route for synthesizing 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is through the hydrolysis of its corresponding ester, typically the methyl or ethyl ester.
Experimental Protocol: Hydrolysis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
This protocol details the base-catalyzed hydrolysis of the methyl ester precursor.
Materials:
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Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
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Ethanol (EtOH)
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Water (H₂O)
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Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
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Add an excess of a base, such as lithium hydroxide monohydrate (approx. 2.2 eq) or a 4 M sodium hydroxide solution.
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Heat the reaction mixture to approximately 50°C and stir.
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Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Upon completion, remove the organic solvent (ethanol) under reduced pressure.
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Dissolve the remaining aqueous residue in water and perform an extraction with an organic solvent like dichloromethane to remove any unreacted ester or non-polar impurities.
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Separate the aqueous phase and cool it in an ice bath.
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Acidify the aqueous phase to a pH < 3 by slowly adding 1 M hydrochloric acid. This will cause the carboxylic acid product to precipitate.
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Collect the precipitated white solid by vacuum filtration.
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Wash the solid with cold water and dry under high vacuum to yield 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Yields: Reported yields for this hydrolysis reaction are typically high, often in the range of 93-95%.
Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of the title compound from its ester precursor.
Biological and Pharmacological Context
While 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a versatile building block, the broader class of pyrazole derivatives exhibits a wide range of significant biological activities.[2] This compound serves as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the formulation of agrochemicals like herbicides and fungicides.
Potential as a COX-2 Inhibitor (Anti-inflammatory Action)
Many pyrazole-containing compounds are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][4][5] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Mechanism of Action: Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
The diagram below illustrates the inflammatory signaling pathway and the role of COX-2 inhibition.
Representative Biological Data for Pyrazole Derivatives: While specific data for the title compound is not available, studies on structurally related pyrazole derivatives demonstrate significant anti-inflammatory activity.
| Compound Type | Assay | Result | Reference |
| Pyrazolylthiazole Carboxylic Acids | Carrageenan-induced rat paw edema | Up to 93% edema inhibition | [6] |
| Di-aryl Pyrazole Derivatives | in vitro COX-2 Inhibition | IC₅₀ = 0.059–3.89 µM | [3] |
| Pyrazole Analogues | Carrageenan-induced rat paw edema | Potent activity, comparable to Diclofenac | [7] |
| Hybrid Pyrazole Analogues | in vitro COX-2 Inhibition | High selective inhibition | [8] |
Potential as a Succinate Dehydrogenase Inhibitor (Fungicidal Action)
In the agrochemical sector, pyrazole carboxamides are a well-established class of fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH).[9] SDH is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Mechanism of Action: By inhibiting SDH, these compounds disrupt cellular respiration in fungi, leading to a halt in energy production and eventual cell death. This mode of action is effective against a wide range of fungal pathogens that threaten agricultural crops.[9] 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a key precursor for the synthesis of these active fungicidal molecules.
The diagram below shows the role of SDH in the mitochondrial respiratory chain and its inhibition.
Conclusion
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its straightforward synthesis and the proven biological activities of its derivatives make it a compound of high interest. The pyrazole scaffold is a privileged structure that is central to the design of potent COX-2 inhibitors for anti-inflammatory therapies and is essential for creating a major class of SDHI fungicides for crop protection. Further derivatization of this core molecule continues to be a promising strategy for the discovery of novel bioactive compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
